Cas no 2034347-43-6 (N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide)

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide is a synthetic organic compound featuring a thiophene core functionalized with an acetyl group and an ethyl linker to a 2,2-dimethylpropanamide moiety. This structure confers stability and potential reactivity, making it useful as an intermediate in pharmaceutical and agrochemical synthesis. The acetylthiophene group enhances electrophilic properties, facilitating further derivatization, while the bulky tert-butyl-like amide component may improve steric hindrance and metabolic stability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in developing kinase inhibitors or bioactive molecules. The compound’s purity and structural consistency are critical for reproducible research applications.
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide structure
2034347-43-6 structure
商品名:N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
CAS番号:2034347-43-6
MF:C13H19NO2S
メガワット:253.360462427139
CID:5551973

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 化学的及び物理的性質

名前と識別子

    • N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
    • インチ: 1S/C13H19NO2S/c1-9(15)11-6-5-10(17-11)7-8-14-12(16)13(2,3)4/h5-6H,7-8H2,1-4H3,(H,14,16)
    • InChIKey: GBHMIFDZGDBKAR-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1SC(C(C)=O)=CC=1)(=O)C(C)(C)C

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6518-2075-4mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
4mg
$66.0 2023-09-08
Life Chemicals
F6518-2075-10mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
10mg
$79.0 2023-09-08
Life Chemicals
F6518-2075-15mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
15mg
$89.0 2023-09-08
Life Chemicals
F6518-2075-40mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
40mg
$140.0 2023-09-08
Life Chemicals
F6518-2075-2μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
2μmol
$57.0 2023-09-08
Life Chemicals
F6518-2075-2mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
2mg
$59.0 2023-09-08
Life Chemicals
F6518-2075-5μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
5μmol
$63.0 2023-09-08
Life Chemicals
F6518-2075-20μmol
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
20μmol
$79.0 2023-09-08
Life Chemicals
F6518-2075-5mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
5mg
$69.0 2023-09-08
Life Chemicals
F6518-2075-25mg
N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide
2034347-43-6
25mg
$109.0 2023-09-08

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide 関連文献

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamideに関する追加情報

Professional Introduction to N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide (CAS No. 2034347-43-6)

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide, identified by its Chemical Abstracts Service (CAS) number 2034347-43-6, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular research. The presence of an acetylthiophene moiety and a dimethylpropanamide backbone suggests a rich chemical profile that may contribute to its biological activity.

The compound's structure is characterized by a thiophene ring substituted with an acetyl group at the 5-position, linked to an ethyl chain that further extends into a 2,2-dimethylpropanamide moiety. This particular arrangement of functional groups makes N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide a promising candidate for further investigation in various biochemical pathways. The thiophene ring is known for its role in many biologically active molecules, often serving as a scaffold for drug development due to its ability to interact with biological targets.

In recent years, there has been a growing interest in thiophene derivatives as pharmacological agents. These compounds have shown potential in modulating various biological processes, including enzyme inhibition and receptor binding. The acetyl group in N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide may enhance the compound's solubility and bioavailability, making it more suitable for therapeutic applications. Additionally, the dimethylpropanamide portion of the molecule could contribute to its stability and metabolic profile, which are crucial factors in drug design.

Current research in the field of medicinal chemistry has highlighted the importance of molecular diversity in drug discovery. Compounds like N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide exemplify this principle by incorporating multiple functional groups that can interact with biological systems in complex ways. Studies have demonstrated that thiophene derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of atoms in N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide may thus contribute to its unique pharmacological profile.

The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the acetylthiophene group necessitates careful handling to ensure regioselectivity and high yield. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently. These methods are essential for producing complex molecules like N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide with high purity and enantiomeric excess.

Evaluation of the compound's biological activity often involves in vitro and in vivo assays to assess its interaction with target proteins and cellular systems. The acetylthiophene moiety is particularly interesting because it can engage with various biological targets through hydrogen bonding and hydrophobic interactions. This versatility makes N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide a valuable tool for studying enzyme mechanisms and receptor binding affinities. Additionally, computational modeling techniques have been used to predict the compound's binding modes and potential interactions with biological targets.

In recent publications, researchers have explored the use of thiophene derivatives as modulators of neurological disorders. The structural features of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide align well with this area of research due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Preliminary studies suggest that this compound may have neuroprotective effects by inhibiting oxidative stress and modulating neurotransmitter release. These findings highlight the potential therapeutic applications of N-[2-(5-acetylthiophen-2-yl)ethyl]-2,2-dimethylpropanamide in treating neurological conditions.

The pharmacokinetic properties of N-[2-(5-acetylthiophen-2-yl)ethyl]-

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